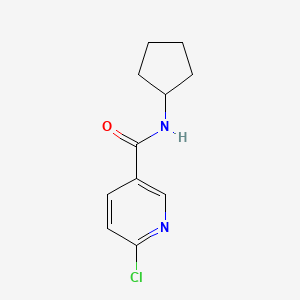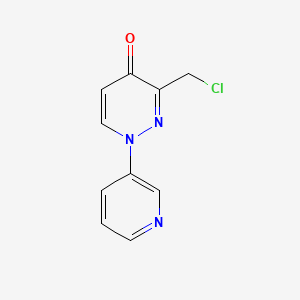
Methyl 4-(2-quinolin-2-ylethenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system attached to a benzoate ester through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-quinolin-2-ylethenyl)benzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring system can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Ethenylation: The quinoline derivative is then subjected to ethenylation, where an ethenyl group is introduced at the 2-position of the quinoline ring.
Esterification: The final step involves the esterification of the ethenylated quinoline derivative with methyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-quinolin-2-ylethenyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(2-quinolin-2-ylethenyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets such as DNA and enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-quinolin-2-ylethenyl)benzoate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline ring system can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the compound can inhibit the activity of enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(quinolin-2-ylethynyl)benzoate: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
Methyl 4-(quinolin-2-ylmethyl)benzoate: Similar structure but with a methyl linkage instead of an ethenyl linkage.
Uniqueness
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is unique due to its ethenyl linkage, which imparts distinct electronic and steric properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H15NO2 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
methyl 4-(2-quinolin-2-ylethenyl)benzoate |
InChI |
InChI=1S/C19H15NO2/c1-22-19(21)16-9-6-14(7-10-16)8-12-17-13-11-15-4-2-3-5-18(15)20-17/h2-13H,1H3 |
Clave InChI |
POXFBFWQDFUUHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)





